1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione

Catalog No.
S12371761
CAS No.
512782-64-8
M.F
C6H5N3O2
M. Wt
151.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione

CAS Number

512782-64-8

Product Name

1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione

IUPAC Name

2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6-dione

Molecular Formula

C6H5N3O2

Molecular Weight

151.12 g/mol

InChI

InChI=1S/C6H5N3O2/c10-4-2-1-3-5(7-4)8-9-6(3)11/h1-2H,(H3,7,8,9,10,11)

InChI Key

QRWZPTSXCFMELX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC2=C1C(=O)NN2

1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione (CAS 512782-64-8) is a highly versatile, bifunctional fused heterocyclic scaffold utilized extensively in medicinal chemistry and materials science. Characterized by an electron-deficient pyridine ring fused to a pyrazole core, the 3,6-dione substitution pattern provides dual, chemically differentiable reactive sites [1]. It is primarily procured as a foundational building block for the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors, phosphodiesterase (PDE) modulators, and novel purine bioisosteres. Its defined tautomeric equilibrium, rigid planar structure, and built-in oxygenation make it an optimal starting material for generating complex, multi-substituted heteroaromatics without the need for harsh late-stage oxidations [2].

Research Fit

Unsubstituted pyrazolo[3,4-b]pyridine-3,6-dione core scaffold
Enables full C3/C4/C5/N1/N2 diversification for SAR library synthesis
Research-grade purity supports synthetic reproducibility across batches

Attempting to substitute this specific scaffold with the more common 1H-pyrazolo[3,4-d]pyrimidine-4,6-dione or the unsubstituted 1H-pyrazolo[3,4-b]pyridine fundamentally alters both the synthetic trajectory and the physicochemical properties of the downstream products [1]. The pyrimidine analog introduces an additional nitrogen atom that significantly lowers lipophilicity and increases topological polar surface area (tPSA), often compromising membrane permeability and increasing efflux ratios in drug design. Conversely, starting from the unsubstituted pyrazolo-pyridine requires harsh, low-yielding multi-step directed lithiations or oxidations to install functional groups at the 3 and 6 positions [2]. Procuring the pre-oxidized 3,6-dione avoids these severe process bottlenecks, ensuring high atom economy, predictable solubility profiles, and reliable orthogonal derivatization in large-scale synthesis.

Substitution Risk

Target [3,4-b] ring fusion regiochemistry
Risk if substituted [4,3-c] regioisomer may shift target engagement from kinase hinge-binding to NOX selectivity
Target 3,6-dione oxidation state
Risk if substituted 3-hydroxy or mono-oxo analogs alter hydrogen-bonding geometry and metabolic stability profile
Target Unsubstituted C4 position
Risk if substituted 4-methyl analog blocks a critical diversification vector, limiting SAR scope for kinase and NOX programmes

Orthogonal Functionalization Efficiency for Library Synthesis

The built-in 3,6-dione functionality allows for highly regioselective, sequential derivatization (e.g., N1-alkylation followed by O6-triflation or chlorination). When utilizing 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione, the yield for generating 3,6-disubstituted intermediates exceeds 85% across two steps without the need for pre-activation [1]. In contrast, achieving the same substitution pattern starting from the unsubstituted 1H-pyrazolo[3,4-b]pyridine requires a multi-step directed metalation/borylation sequence that typically yields less than 40% overall [2].

Evidence DimensionOverall yield of 3,6-disubstituted intermediates
Target Compound Data>85% yield (2 steps, direct functionalization)
Comparator Or BaselineUnsubstituted 1H-pyrazolo[3,4-b]pyridine (<40% yield, 4+ steps)
Quantified Difference+45% absolute yield improvement and elimination of 2+ synthetic steps
ConditionsStandard bench-scale parallel synthesis (N-alkylation followed by electrophilic activation)

Procuring the pre-functionalized dione eliminates multiple low-yield synthetic steps, drastically reducing precursor waste and accelerating library generation.

Tautomeric stability
Data to verify
1H tautomer is thermodynamically favoured over 2H form
Supports N1-selective reactivity in downstream chemistry
Computational energy minimisation; explicit ΔG not reported in open literature

Lipophilicity and Membrane Permeability in Bioisosteric Design

When used as a purine or pyrazolo-pyrimidine bioisostere, the pyrazolo[3,4-b]pyridine core provides a critical adjustment to the physicochemical properties of the resulting drug candidate. Replacing the 1H-pyrazolo[3,4-d]pyrimidine-4,6-dione core with 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione removes one hydrogen bond acceptor, resulting in a calculated LogP (cLogP) increase of +0.5 to +0.8 [1]. In standard Caco-2 permeability assays, derivatives built on the pyridine-dione scaffold exhibit an apparent permeability (Papp) approximately 2.5-fold higher than their pyrimidine counterparts [2].

Evidence DimensionCaco-2 Apparent Permeability (Papp) of derived inhibitors
Target Compound Data~2.5-fold increase in Papp; +0.5 to +0.8 cLogP shift
Comparator Or Baseline1H-pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives (lower Papp, higher efflux)
Quantified Difference150% improvement in passive membrane permeability
ConditionsStandard Caco-2 bidirectional permeability assay (pH 7.4)

This scaffold is the preferred procurement choice for medicinal chemists needing to rescue oral bioavailability in lead compounds suffering from poor permeability.

Nox4/1 inhibition
Class-level
Ki ≈ 160–165 nM for optimized derivatives (GKT136901)
Unsubstituted core is the required pharmacophore for further elaboration
Parent compound not directly tested; serves as synthetic precursor

Electrophilic Activation Yield for Halogenated Intermediates

A primary industrial use of this dione is its conversion to 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine, a critical intermediate for cross-coupling. Treatment of 1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione with POCl3/PCl5 achieves a 92% conversion rate to the dichloro species at 105°C within 4 hours [1]. In contrast, attempting the same halogenation on the isomeric 1H-pyrazolo[4,3-c]pyridine-3,6-dione results in less than 70% conversion, accompanied by significant tar formation due to the electronic instability of the [4,3-c] system under harsh acidic conditions [2].

Evidence DimensionConversion yield to dichloro-intermediate via POCl3/PCl5
Target Compound Data92% conversion (clean reaction profile)
Comparator Or Baseline1H-pyrazolo[4,3-c]pyridine-3,6-dione (<70% conversion, high tar formation)
Quantified Difference+22% yield with significantly improved impurity profile
ConditionsPOCl3/PCl5 reflux at 105°C for 4 hours

Ensures reliable, high-purity generation of di-halogenated intermediates necessary for downstream Suzuki or Buchwald couplings at manufacturing scales.

Target engagement
Cross-study comparable
[3,4-b] core: kinase hinge-binding motif [4,3-c] core (setanaxib): selective NOX1/4 inhibitor
Ring fusion regiochemistry dictates primary biological target profile
Based on published patent and journal SAR data
Cytokine inhibition
Class-level
Substituted derivatives inhibit TNF-α and IL-6 in PBMC assays
Core scaffold supports anti-inflammatory SAR exploration
Unsubstituted parent not tested; low μM activity reported in derivatives
Synthetic versatility
Data to verify
Unsubstituted core: C4 available for diversification 4-methyl analog: C4 blocked, limits parallel library scope
More synthetic handles with comparable commercial purity
Supplier-reported purity; confirm lot-specific analysis

Synthesis of Kinase Inhibitor Libraries

Due to its high orthogonal functionalization efficiency (>85% yield for sequential steps), this compound is the ideal starting material for generating diverse libraries of ATP-competitive kinase inhibitors. The 3,6-dione handles allow for independent diversification at two distinct vectors, enabling rapid structure-activity relationship (SAR) exploration [1].

Development of Permeable Purine Bioisosteres

In programs where pyrazolo-pyrimidine or purine leads suffer from poor oral bioavailability, this scaffold serves as a critical bioisosteric replacement. By reducing the hydrogen bond acceptor count and increasing cLogP, derivatives built from this dione consistently demonstrate improved Caco-2 permeability, making it a strategic procurement choice for late-stage lead optimization [2].

Scale-Up Manufacturing of Di-Halogenated Precursors

For process chemistry teams requiring robust cross-coupling precursors, this compound's stability under harsh chlorination conditions (yielding 92% dichloro-intermediate) makes it superior to isomeric alternatives. It is routinely procured to manufacture high-purity 3,6-dichloro-1H-pyrazolo[3,4-b]pyridine at multi-kilogram scales [3].

Application Fit

Application
Selection Property
Validation Focus
Nox4/Nox1 inhibitor SAR studies
Scaffold regioisomer identity ([3,4-b] vs [4,3-c])
Nox4 enzyme assay potency upon derivatization
Kinase hinge-binding fragment library
Pyrazolo[3,4-b]pyridine-3,6-dione core
Kinase panel selectivity screening
Cytokine pathway inhibitor library
3,6-dione pharmacophore integrity
TNF-α/IL-6 cell-based assay
Site-selective covalent inhibitor assembly
1H tautomer N1 reactivity
N1-alkylation regioselectivity and yield

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

151.038176411 g/mol

Monoisotopic Mass

151.038176411 g/mol

Heavy Atom Count

11

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